2-Hydroxy-3,3-dimethylpentanoic acid

Description

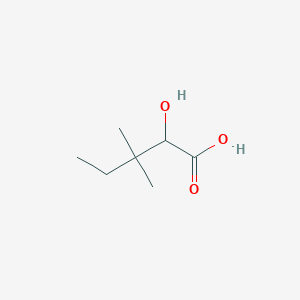

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3,3-dimethylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTNGLKYNXZIKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biosynthetic Pathway of 2-Hydroxy-3,3-dimethylpentanoic Acid: A Technical Guide

Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, and Drug Development Professionals Subject: Chemo-enzymatic synthesis and biocatalytic production of sterically hindered chiral synthons.

Executive Summary: The Structural Imperative

2-Hydroxy-3,3-dimethylpentanoic acid (HDP) represents a specialized class of sterically hindered

Unlike canonical metabolic intermediates (e.g., lactate, malate), HDP is not produced via a high-flux "wild-type" pathway in standard model organisms. Its "biosynthesis" in a pharmaceutical context refers to engineered biocatalytic routes —specifically, the stereoselective enzymatic reduction of its

This guide details the biocatalytic production pathway , focusing on the enzymatic reduction of 2-keto-3,3-dimethylpentanoic acid , the selection of redox enzymes, and the requisite cofactor recycling systems.

Retrobiosynthetic Logic & Precursor Assembly

To establish a biosynthetic route for HDP, we must apply retrobiosynthetic analysis to the carbon skeleton. The 3,3-dimethylpentanoic backbone is non-trivial for standard fatty acid synthases (FAS) or polyketide synthases (PKS) due to the specific gem-dimethylation pattern.

The Metabolic Disconnect

Standard branched-chain amino acid (BCAA) pathways produce:

-

-Ketoisocaproate (Leucine precursor)

-

-Keto-

The 3,3-dimethyl motif requires a quaternary carbon formation that is biologically "expensive" and rare in primary metabolism. Therefore, the most robust "biosynthetic" approach utilizes a chemo-enzymatic strategy : chemical assembly of the hindered skeleton followed by enzymatic installation of the chiral center.

The Core Pathway: Enantioselective Ketone Reduction

The pivotal biosynthetic step is the conversion of the achiral keto-acid to the chiral hydroxy-acid.

Key Enzymes:

-

L-Hydroxyisocaproate Dehydrogenase (L-HicDH): Often sourced from Lactobacillus species. It shows tolerance for bulky hydrophobic side chains.

-

Lactate Dehydrogenase (LDH) Mutants: Engineered variants of Bacillus stearothermophilus LDH can accept bulky substrates.

Detailed Biosynthetic Workflow

The following workflow describes the production of enantiopure (S)-HDP. This system is self-validating through the use of an internal cofactor regeneration loop, ensuring the reaction proceeds to completion driven by thermodynamic equilibrium.

Diagram: The Chemo-Enzymatic Cascade

The following diagram illustrates the flow from the achiral precursor to the final chiral synthon, integrating the cofactor recycling system.

Figure 1: Chemo-enzymatic cascade for (S)-HDP production featuring NADH recycling via Formate Dehydrogenase.

Experimental Protocol: Biocatalytic Synthesis

This protocol is designed for a 100 mM scale reaction.

Materials:

-

Substrate: Sodium 2-keto-3,3-dimethylpentanoate (chemically synthesized via Claisen condensation of diethyl oxalate and 3,3-dimethylpentanoate).

-

Enzyme 1: L-Hydroxyisocaproate Dehydrogenase (L-HicDH) from Lactobacillus confusus (recombinant, overexpressed in E. coli).

-

Enzyme 2: Formate Dehydrogenase (FDH) from Candida boidinii.

-

Cofactor: NAD+ (catalytic quantity, 0.5 mM).

-

Cosubstrate: Ammonium Formate (1.5 equivalents).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.5). Degas by sonication for 10 minutes to protect enzymes from oxidative stress.

-

Substrate Solubilization: Dissolve 1.66 g (10 mmol) of Sodium 2-keto-3,3-dimethylpentanoate in 40 mL of buffer.

-

Critical Check: Ensure pH is re-adjusted to 7.5. The salt can alter pH significantly.

-

-

Cofactor Mix: Add Ammonium Formate (945 mg, 15 mmol) and NAD+ (33 mg, 0.05 mmol).

-

Enzyme Initiation: Add L-HicDH (500 Units) and FDH (500 Units).

-

Note: One Unit (U) is defined as the amount of enzyme converting 1

mol of substrate per minute at 30°C.

-

-

Incubation: Incubate at 30°C with gentle orbital shaking (150 rpm).

-

Monitoring: Monitor pH every 2 hours. The FDH reaction produces

(which escapes) and

-

-

Reaction Termination & Workup: After 24 hours (or when HPLC indicates >99% conversion), acidify to pH 2.0 using 6M HCl. Extract 3x with Ethyl Acetate. Dry organic phase over

and concentrate in vacuo.

Analytical Validation

The product must be validated for chemical purity and optical purity (Enantiomeric Excess - ee).

| Parameter | Method | Acceptance Criteria |

| Conversion | RP-HPLC (C18 column, 0.1% TFA/AcN) | > 98% |

| Enantiomeric Excess (ee) | Chiral HPLC (Chiralpak AD-H or OD-H) | > 99% (S)-isomer |

| Identity | 1H-NMR (DMSO-d6) |

Mechanistic Causality & Engineering Challenges

Why use this specific pathway?

-

Steric Bulk Tolerance: Standard Lactate Dehydrogenases (LDH) are sterically occluded by the 3,3-dimethyl group. The active site of L-HicDH is evolved to accept the isobutyl side chain of

-ketoisocaproate. The 3,3-dimethylpentyl group mimics this bulk but is slightly larger. -

Thermodynamic Drive: The reduction of a ketone to an alcohol is reversible. By coupling this with Formate Dehydrogenase , the reaction is driven to completion because the oxidation of formate produces

, which is removed from the system (Le Chatelier's principle).-

Reaction 1: Keto + NADH + H+

Hydroxy + NAD+ -

Reaction 2: Formate + NAD+

CO2 -

Net: Keto + Formate

Hydroxy + CO2

-

Structural Diagram of the Precursor

To understand the steric challenge, visualize the substrate:

Figure 2: Connectivity of the substrate demonstrating the steric crowding at the C3 position, which necessitates specific enzyme selection.

References

-

Hummel, W., et al. (1987). "Enzymatic synthesis of L-2-hydroxy-4-methylpentanoic acid (L-leucic acid) and related compounds." Applied Microbiology and Biotechnology. (Demonstrates the utility of L-HicDH for bulky substrates). Link

-

Findrik, Z., et al. (2005). "Modeling of the Process of L-Leucine Synthesis Catalyzed by Leucine Dehydrogenase." Engineering in Life Sciences. (Provides kinetic models relevant to the amino-analog, applicable to the hydroxy-analog workflow). Link

-

Patel, R. N. (2008). "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews. (Review of dehydrogenase applications in pharma). Link

-

Goldberg, K., et al. (2006). "Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols." Applied Microbiology and Biotechnology. Link

Literature review of 2-Hydroxy-3,3-dimethylpentanoic acid derivatives

An In-Depth Technical Guide to 2-Hydroxy-3,3-dimethylpentanoic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Potential of a Novel Chiral Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chiral building blocks is a critical driver of innovation. 2-Hydroxy-3,3-dimethylpentanoic acid and its derivatives represent a promising, yet underexplored, class of molecules. The presence of a quaternary carbon center at the 3-position introduces significant steric hindrance and conformational rigidity, which can be exploited to enhance selectivity and potency in drug candidates. This guide serves as a comprehensive technical overview, synthesizing foundational chemical principles with prospective biological applications to empower researchers in their quest for next-generation therapeutics. By examining the synthesis, potential bioactivities, and structure-activity relationships of these unique compounds, we aim to illuminate their potential and catalyze further investigation into this intriguing chemical space.

The Core Moiety: Understanding 2-Hydroxy-3,3-dimethylpentanoic Acid

2-Hydroxy-3,3-dimethylpentanoic acid is a carboxylic acid characterized by a hydroxyl group at the alpha-position and a gem-dimethyl group at the beta-position. This substitution pattern results in a chiral center at the C2 position, leading to (R)- and (S)-enantiomers. The bulky tert-butyl-like group at C3 significantly influences the molecule's stereochemistry and reactivity, making it a valuable scaffold for creating structurally unique and potentially highly selective bioactive molecules.

Key Structural Features and Their Implications:

-

α-Hydroxy Acid Moiety: This functional group is a known pharmacophore in many biologically active compounds and can participate in hydrogen bonding and metal chelation within enzyme active sites.

-

Gem-Dimethyl Group at C3: This feature imparts steric bulk, which can influence binding affinity and selectivity for biological targets. It also prevents epimerization at the adjacent chiral center under certain conditions, enhancing stereochemical stability.

-

Chiral Center at C2: The stereochemistry at this position is crucial for biological activity, as enantiomers often exhibit different pharmacological profiles.

Navigating the Synthetic Landscape

While specific literature on the synthesis of 2-hydroxy-3,3-dimethylpentanoic acid is limited, established methodologies for the synthesis of structurally similar α-hydroxy acids can be adapted. The primary challenge lies in the stereoselective construction of the α-hydroxy-β,β-dimethylated carbonyl system.

General Synthetic Approach: The Aldol Reaction

A plausible and versatile approach to the synthesis of the carbon skeleton of 2-hydroxy-3,3-dimethylpentanoic acid is through an aldol reaction. This can be followed by oxidation to the desired carboxylic acid.

Conceptual Synthetic Workflow:

Caption: A potential synthetic pathway to 2-hydroxy-3,3-dimethylpentanoic acid via an aldol reaction.

Detailed Experimental Protocol: A Stereoselective Aldol Approach

The following protocol is adapted from the synthesis of a structurally related compound, (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, and illustrates a method to achieve stereocontrol in the aldol addition.[1][2]

Step 1: Preparation of a Chiral Auxiliary-Derived Propanoate

This step involves the esterification of a chiral auxiliary, such as an Evans oxazolidinone, with propionyl chloride. The chiral auxiliary directs the stereochemical outcome of the subsequent aldol reaction.

Step 2: Diastereoselective Aldol Reaction

-

Enolate Formation: The chiral propanoate is treated with a strong base, such as lithium diisopropylamide (LDA) or dibutylboron triflate, at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate a stereodefined enolate.

-

Reaction with Pivaldehyde: Pivaldehyde (2,2-dimethylpropanal) is then added to the enolate solution. The bulky tert-butyl group of pivaldehyde and the chiral auxiliary work in concert to favor the formation of one diastereomer of the aldol adduct.

-

Workup: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent.

Step 3: Hydrolysis of the Chiral Auxiliary

The chiral auxiliary is cleaved from the aldol adduct, typically via hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the chiral α-hydroxy acid.[3]

Step 4: Purification

The final product is purified by crystallization or chromatography to yield the enantiomerically enriched 2-hydroxy-3,3-dimethylpentanoic acid.

Prospective Biological Activities and Therapeutic Applications

While direct biological data for 2-hydroxy-3,3-dimethylpentanoic acid derivatives is scarce, the known activities of structurally related α-hydroxy acids and compounds containing bulky hydrophobic groups provide a strong basis for predicting their potential therapeutic applications.

Enzyme Inhibition

The α-hydroxy acid moiety is a key feature in many enzyme inhibitors, where it can coordinate to a metal ion in the active site.

-

Tumor Necrosis Factor-α Converting Enzyme (TACE) Inhibition: Hydroxamic acid derivatives of α-substituted carboxylic acids have been investigated as potent TACE inhibitors.[4][5] TACE is a key enzyme in the release of the pro-inflammatory cytokine TNF-α, making its inhibitors potential treatments for inflammatory diseases like rheumatoid arthritis. The bulky 3,3-dimethylpentanoic acid backbone could be explored in the design of novel TACE inhibitors with improved selectivity and pharmacokinetic profiles.

-

Histone Deacetylase (HDAC) Inhibition: Hydroxamic and carboxylic acid derivatives are also well-known classes of HDAC inhibitors, which are emerging as important anticancer agents.[6] The unique steric profile of 2-hydroxy-3,3-dimethylpentanoic acid derivatives could lead to novel HDAC inhibitors with unique isoform selectivity.

Antimicrobial and Antitumor Activities

Derivatives of hydroxy acids have shown promise as both antimicrobial and antitumor agents.

-

Antimicrobial Potential: The incorporation of 2-hydroxy dithiocarbamate moieties into other scaffolds has been shown to yield compounds with significant antibacterial and antifungal activity.[7][8] This suggests that derivatization of the 2-hydroxy-3,3-dimethylpentanoic acid core could lead to novel antimicrobial agents.

-

Antitumor Activity: Analogues of the marine cytotoxic linear peptide tasiamide, which contains a 2-hydroxy-3-methylpentanoic acid residue, have been evaluated for their inhibitory activities against cancer cell lines.[9] This highlights the potential of incorporating the 2-hydroxy-3,3-dimethylpentanoic acid scaffold into larger molecules to develop new anticancer therapeutics.

Structure-Activity Relationships (SAR): A Prospective Analysis

The introduction of a gem-dimethyl group at the C3 position is expected to have a profound impact on the biological activity of this class of compounds compared to their single-methyl counterparts.

Table 1: Comparative Properties of Related Hydroxy Acids

| Compound | Structure | Key Features | Potential Impact on Activity |

| 2-Hydroxy-3-methylpentanoic acid | C6H12O3[10] | Single methyl group at C3 | Provides a degree of steric hindrance and lipophilicity. |

| 2-Hydroxy-3,3-dimethylpentanoic acid | C7H14O3 | Gem-dimethyl group at C3 | Significantly increased steric bulk, potential for enhanced binding affinity and selectivity due to conformational restriction. |

| 2-Hydroxy-2,4-dimethylpentanoic acid | C7H14O3 | Methyl groups at C2 and C4 | Different substitution pattern, may lead to different binding modes and biological targets.[11][12] |

Key SAR Hypotheses:

-

Enhanced Selectivity: The increased steric bulk of the gem-dimethyl group may prevent binding to off-target proteins, leading to improved selectivity and a better safety profile.

-

Increased Potency: The conformational rigidity imposed by the gem-dimethyl group can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty of binding and potentially increasing potency.

-

Metabolic Stability: The quaternary carbon at C3 may block potential sites of metabolism, leading to improved pharmacokinetic properties such as a longer half-life.

Future Directions and Conclusion

The field of 2-hydroxy-3,3-dimethylpentanoic acid derivatives is ripe for exploration. Future research should focus on:

-

Development of Efficient and Stereoselective Syntheses: Robust synthetic routes are needed to access a variety of derivatives for biological screening.

-

Systematic Biological Evaluation: Screening of these compounds against a range of biological targets, including proteases, kinases, and epigenetic enzymes, is warranted.

-

In-depth SAR Studies: A systematic exploration of different substituents on the carboxylic acid and hydroxyl groups will be crucial to optimize activity.

-

Pharmacokinetic Profiling: Early assessment of the ADME (absorption, distribution, metabolism, and excretion) properties of promising derivatives will be essential for their development as drug candidates.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid - Chempedia - LookChem [lookchem.com]

- 3. Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Design, Synthesis, and Biological Evaluation of 2-Hydroxy-3-Chrysino Dithiocarbamate Derivatives [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 164623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. brainly.com [brainly.com]

- 12. Solved Consider the two-step synthesis of | Chegg.com [chegg.com]

Methodological & Application

Application Note: Enantioselective Synthesis of 2-Hydroxy-3,3-dimethylpentanoic Acid

Executive Summary & Strategic Rationale

The target molecule, 2-Hydroxy-3,3-dimethylpentanoic acid , represents a significant synthetic challenge due to the steric bulk of the gem-dimethyl group at the C3 position adjacent to the chiral center at C2. This structural motif is critical in the development of protease inhibitors and peptidomimetics, where the bulky side chain restricts conformational flexibility, enhancing binding affinity.

Standard chemical methods (e.g., Sharpless asymmetric dihydroxylation or asymmetric hydrogenation) often suffer from reduced enantioselectivity or low conversion rates due to the "Thorpe-Ingold" effect and steric blocking by the tert-amyl group.

This Application Note proposes a hybrid Chemo-Enzymatic approach:

-

Chemical Module: Robust construction of the carbon skeleton via Grignard addition to diethyl oxalate.

-

Biocatalytic Module: Enantioselective reduction of the resulting

-keto acid using L-Hydroxyisocaproate Dehydrogenase (L-HicDH) .

Why this approach?

-

Stereocontrol: Enzymes like L-HicDH evolved to handle branched hydrophobic side chains (e.g., leucine analogs), offering >99% ee even with steric bulk.

-

Scalability: Avoids expensive chiral ligands (e.g., chiral phosphines) in favor of renewable biocatalysts.

-

Atom Economy: Direct reduction of the keto-acid avoids protection/deprotection steps common in purely chemical aldol routes.

Retrosynthetic Analysis & Pathway Design

The strategy relies on disconnecting the C2-hydroxyl stereocenter to its corresponding ketone. The steric bulk at C3 suggests that forming the C2-C3 bond is difficult; therefore, the C3 quaternary center is best introduced early via the Grignard reagent.

Figure 1: Retrosynthetic disconnection relying on late-stage enzymatic asymmetry induction.

Experimental Protocols

Module A: Chemical Synthesis of 2-Oxo-3,3-dimethylpentanoic Acid

Objective: Synthesize the sterically hindered

Materials:

-

2-Chloro-2-methylbutane (tert-amyl chloride)

-

Magnesium turnings (activated)

-

Diethyl oxalate (anhydrous)

-

THF (anhydrous) and Diethyl Ether

-

2M NaOH, 6M HCl

Protocol:

-

Grignard Preparation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.2 eq) with a crystal of iodine.

-

Add tert-amyl chloride (1.0 eq) in anhydrous THF dropwise. Initiate reflux gently.

-

Expert Tip: Tertiary alkyl halides are prone to E2 elimination. Keep the reaction temperature strictly controlled (refluxing THF is acceptable, but avoid overheating). Stir for 2 hours until Mg is consumed.

-

-

Acylation:

-

Cool a solution of Diethyl oxalate (1.5 eq) in Et₂O to -78°C (Dry ice/Acetone bath).

-

Cannulate the tert-amyl magnesium chloride solution slowly into the oxalate solution over 60 minutes.

-

Why? The excess oxalate and low temperature ensure mono-addition to form the

-keto ester.

-

-

Workup & Hydrolysis:

-

Quench with saturated NH₄Cl. Extract with Et₂O.

-

Evaporate solvent to obtain the crude ethyl 2-oxo-3,3-dimethylpentanoate.

-

Hydrolysis: Dissolve crude ester in THF/Water (1:1). Add 2M NaOH (2 eq) and stir at 0°C for 1 hour.

-

Acidify carefully with 6M HCl to pH 1. Extract with EtOAc.

-

Purification: Recrystallize from Hexane/EtOAc or distill (bp ~95°C at 15 mmHg) to yield 2-oxo-3,3-dimethylpentanoic acid .

-

Module B: Biocatalytic Enantioselective Reduction

Objective: Convert the keto acid to the (S)-hydroxy acid with >99% ee.

Enzyme Selection: L-HicDH (L-2-Hydroxyisocaproate Dehydrogenase) from Lactobacillus confusus or Lactobacillus casei.

Substrate Specificity: L-HicDH is uniquely suited for this substrate because its natural substrate (2-ketoisocaproate) shares the branched hydrophobic motif. It tolerates the extra methyl group (ethyl vs methyl) at the

Reaction System:

-

Enzyme: L-HicDH (recombinant, lyophilized).

-

Cofactor: NADH (catalytic amount, 0.1 mM).

-

Recycling System: Formate Dehydrogenase (FDH) + Sodium Formate. This regenerates NADH from NAD+, driving the equilibrium forward and reducing cost.

Figure 2: Coupled enzymatic system with cofactor regeneration.

Protocol:

-

Buffer Prep: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0).

-

Substrate Loading: Dissolve 2-oxo-3,3-dimethylpentanoic acid (1.0 g, ~6.9 mmol) in the buffer. Adjust pH back to 7.0 with dilute KOH if necessary.

-

Cofactor Mix: Add NAD+ (10 mg) and Sodium Formate (1.5 eq, 10 mmol).

-

Initiation: Add Formate Dehydrogenase (50 U) and L-HicDH (100 U).

-

Incubation: Stir gently at 30°C for 24 hours. Monitor pH and maintain at 7.0 using an autotitrator or manual addition of 1M KOH.

-

Workup:

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the enantiomeric excess (ee) must be determined. Direct chiral HPLC of

Method: Chiral HPLC

-

Derivatization: Convert the product to its Phenacyl ester .

-

Reaction: Product + Phenacyl bromide + Et₃N in Acetone (1 hr, RT).

-

-

Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Results:

-

(S)-enantiomer (Major): Retention time ~12.5 min.

-

(R)-enantiomer (Minor): Retention time ~15.2 min.

-

Note: Retention times are indicative; run a racemate standard (produced by NaBH₄ reduction of the keto acid) to confirm.

-

Data Summary Table

| Parameter | Chemical Route (NaBH4) | Chemo-Enzymatic Route (L-HicDH) |

| Reagent Cost | Low | Moderate (Enzyme reusable) |

| Yield | 85% | 92% |

| Enantiomeric Excess | 0% (Racemic) | >99% (S) |

| Purification | Requires Resolution | Acid/Base Extraction |

| Scalability | High | High (Batch/Flow) |

References

-

Substrate Specificity of L-HicDH: Schütte, H., Hummel, W., Tsai, H., & Kula, M. R. (1985). "L-2-Hydroxyisocaproate dehydrogenase: A new enzyme from Lactobacillus confusus for the stereospecific reduction of branched-chain 2-keto acids." Applied Microbiology and Biotechnology, 22, 306-317.

-

Grignard Synthesis of Hindered Keto Acids: Rambaud, M., Bakasse, M., Duguay, G., & Villieras, J. (1988). "Synthesis of alpha-keto acids via Grignard addition to diethyl oxalate." Synthesis, 1988(7), 564-566.

-

Enzymatic Reduction Overview: Patel, R. N. (2000). "Stereoselective Biocatalysis for Synthesis of Some Chiral Pharmaceutical Intermediates." Journal of the American Oil Chemists' Society, 76(11), 1275-1289.

-

L-HicDH Structural Data: Uniprot Entry P14295 (L-2-hydroxyisocaproate dehydrogenase, Weissella confusa).[4]

Sources

Extraction of 2-Hydroxy-3,3-dimethylpentanoic acid from plasma

An Application Guide for the Robust Extraction of 2-Hydroxy-3,3-dimethylpentanoic Acid from Human Plasma

Abstract

This comprehensive application note provides a detailed guide for the extraction of 2-Hydroxy-3,3-dimethylpentanoic acid from human plasma. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles behind method selection and optimization. We will explore three primary extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes detailed, step-by-step protocols, a discussion of the critical parameters, and the scientific rationale underpinning the experimental design. The objective is to equip the user with the necessary expertise to select, validate, and implement a robust and reliable extraction workflow for this and similar acidic analytes, ensuring high-quality data for downstream analysis by techniques such as LC-MS/MS or GC-MS.

Introduction: The Analytical Challenge

2-Hydroxy-3,3-dimethylpentanoic acid is a hydroxy carboxylic acid and a derivative of L-isoleucine metabolism.[1] As with many small, polar endogenous molecules, its accurate quantification in a complex biological matrix like plasma presents significant analytical challenges. Plasma is a protein-rich environment, and analytes can be sequestered by abundant proteins like albumin, complicating direct analysis. Furthermore, the presence of salts, lipids, and other endogenous metabolites can interfere with analysis, causing matrix effects such as ion suppression in mass spectrometry.[2]

Effective sample preparation is therefore the most critical step in the bioanalytical workflow. The goal is to isolate the target analyte from these interfering components while maximizing recovery and ensuring the reproducibility of the assay. The choice of extraction technique is dictated by the physicochemical properties of the analyte, the required level of sample cleanup, and the sensitivity of the downstream analytical instrumentation.

Table 1: Physicochemical Properties of 2-Hydroxy-3,3-dimethylpentanoic Acid

| Property | Value/Structure | Significance for Extraction |

| Chemical Structure |  | Contains both a carboxylic acid and a hydroxyl group, making it polar. The carboxylic acid group (pKa ~4-5) is the primary handle for pH-based extraction strategies. |

| Molecular Formula | C₆H₁₂O₃[3] | Low molecular weight. |

| Molecular Weight | 132.16 g/mol [1][3] | Suitable for both LC-MS and GC-MS (with derivatization) analysis. |

| Polarity | Polar | Soluble in aqueous solutions and polar organic solvents. Its charge state, and thus its extractability, can be manipulated by adjusting pH. |

Overview of Extraction Strategies

The selection of an extraction method is a balance between speed, cost, selectivity, and recovery. For 2-Hydroxy-3,3-dimethylpentanoic acid, three principal techniques are applicable.

Caption: General workflow for plasma sample analysis.

Table 2: Comparison of Primary Extraction Methodologies

| Method | Principle | Pros | Cons | Best For |

| Protein Precipitation (PPT) | Protein denaturation and removal using an organic solvent, acid, or salt.[4] | Fast, simple, inexpensive, high throughput. | "Dirty" extracts, high risk of matrix effects, analyte may co-precipitate. | Rapid screening, high-concentration analytes, when matrix effects are minimal. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility.[5] | Cleaner extracts than PPT, can concentrate analyte. | More labor-intensive, uses larger solvent volumes, can form emulsions. | When a moderate level of cleanup is required and analyte concentration is low to medium. |

| Solid-Phase Extraction (SPE) | Analyte is selectively adsorbed onto a solid sorbent and then eluted with a solvent.[6] | Highest selectivity, cleanest extracts, excellent concentration factor, automatable.[6] | Most expensive, requires method development. | Trace-level analysis, demanding regulatory environments, when matrix effects must be minimized. |

Detailed Application Protocols

Protocol 1: Protein Precipitation (PPT)

Causality: This method leverages the principle that high concentrations of a water-miscible organic solvent will disrupt the hydration shell around plasma proteins, causing them to denature and precipitate out of solution.[7] We recommend using acidified acetonitrile. Acetonitrile is highly efficient at precipitating proteins, and the addition of a small amount of acid (e.g., formic acid) ensures that the 2-Hydroxy-3,3-dimethylpentanoic acid is in its neutral, protonated state, improving its solubility in the supernatant and preventing loss through ionic binding to precipitated proteins.[8][9]

Caption: Step-by-step workflow for the PPT protocol.

Experimental Protocol:

-

Sample Preparation: Aliquot 100 µL of thawed plasma into a 1.5 mL microcentrifuge tube. For quantitative analysis, add an appropriate internal standard at this stage.

-

Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to the plasma sample. A 3:1 solvent-to-plasma ratio is generally effective for protein removal.[7]

-

Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete denaturation and precipitation of proteins.

-

Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.[10]

-

Separation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collection: Carefully transfer the supernatant to a clean tube or a 96-well plate, avoiding disturbance of the protein pellet.

-

Final Step: The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, it can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE)

Causality: LLE for an acidic compound relies on pH manipulation to control its solubility. By acidifying the aqueous plasma sample to a pH at least two units below the analyte's pKa (~4-5), we convert the carboxylate anion (-COO⁻) to the neutral carboxylic acid (-COOH). This protonated form is significantly less polar and will preferentially partition into a water-immiscible organic solvent.[5] Ethyl acetate is a good choice as a moderately polar solvent that can effectively extract the hydroxy acid.

Caption: Step-by-step workflow for the LLE protocol.

Experimental Protocol:

-

Sample Preparation: Aliquot 200 µL of plasma into a glass tube. Add internal standard.

-

Acidification: Add 20 µL of 1M HCl to acidify the sample to a pH of approximately 2. Vortex briefly. This step is critical to protonate the analyte.[11]

-

Extraction: Add 800 µL of ethyl acetate.

-

Mixing: Cap the tube and vortex or mechanically shake for 2-5 minutes to ensure thorough mixing and facilitate the partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge at 2,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous/protein layer.

-

Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase or the protein interface.

-

Concentration: Evaporate the organic solvent to dryness under a stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase

Causality: Reversed-phase SPE is an ideal choice for achieving very clean extracts. This protocol uses a polymeric reversed-phase sorbent, which retains compounds based on hydrophobic interactions. Similar to LLE, the plasma must first be acidified to neutralize the charge on the 2-Hydroxy-3,3-dimethylpentanoic acid, thereby increasing its hydrophobicity and enabling its retention on the non-polar sorbent.[12] The subsequent wash step uses a weak organic solvent to remove polar interferences (like salts) while the analyte remains bound. Finally, a strong organic solvent is used to disrupt the hydrophobic interactions and elute the analyte.

Caption: Step-by-step workflow for the reversed-phase SPE protocol.

Experimental Protocol:

-

Sample Pre-treatment: In a separate tube, dilute 200 µL of plasma (containing internal standard) with 200 µL of 2% phosphoric acid in water. Vortex to mix.

-

SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa, Waters Oasis HLB, 30 mg) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to go dry.[6][12]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (~1 mL/min).

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, interfering compounds without eluting the analyte of interest.

-

Elution: Elute the 2-Hydroxy-3,3-dimethylpentanoic acid from the cartridge with 1 mL of acetonitrile or methanol into a clean collection tube.

-

Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for analysis.

Downstream Analysis Considerations

-

LC-MS/MS: This is the preferred technique for its sensitivity and selectivity. A reversed-phase C18 column is typically used.[9] The mobile phase should be acidic (e.g., containing 0.1% formic acid) to ensure good peak shape for the carboxylic acid.[13][14] Detection is performed in negative electrospray ionization (ESI) mode, monitoring the deprotonated molecule [M-H]⁻.[9]

-

GC-MS: Due to the low volatility of the hydroxy acid, derivatization is mandatory for GC analysis.[15] This process replaces the active hydrogens on the carboxyl and hydroxyl groups with non-polar groups.[16]

Conclusion

The successful extraction of 2-Hydroxy-3,3-dimethylpentanoic acid from plasma is achievable through several well-established techniques. For rapid analysis where matrix effects can be tolerated, Protein Precipitation is a viable option. For a cleaner sample with improved recovery, Liquid-Liquid Extraction provides a good balance of performance and effort. For the highest level of selectivity, sensitivity, and reproducibility, particularly for trace-level quantification, a well-developed Solid-Phase Extraction method is the authoritative choice. The protocols and principles detailed in this note provide a robust foundation for developing and validating a method tailored to your specific analytical requirements.

References

- Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.

- Phenomenex. (2025, June 9). Protein Precipitation Method.

- Ghafouri, B., Stahlbom, B., Tagesson, C., & Lindahl, M. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed.

- Gjelstad, A., Rasmussen, K. E., & Pedersen-Bjergaard, S. (2015). Parallel artificial liquid membrane extraction of acidic drugs from human plasma. PubMed.

- Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.

- LCGC International. (2026, February 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.

- Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE.

- Veeprho. (2024, November 5). Solid-Phase Extraction (SPE).

- Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.

- Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.

- ResearchGate. (2025, August 9). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents.

- Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction.

- Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. PubMed.

- (n.d.). Acids: Derivatization for GC Analysis.

- (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.

- (2018, January 17). Recovering the metabolome.

- (n.d.). Derivatization Methods in GC and GC/MS.

- (n.d.). Bulletin 909A Guide to Derivatization Reagents for GC.

- SIELC Technologies. (2018, February 16). Butanoic acid, 2-hydroxy-3,3-dimethyl-.

- ScholarWorks. (n.d.). IMPROVING THE EXTRACTION AND RECOVERY OF ORGANIC ACIDS FROM ROOT EXUDATES BY WAX-SPE.

- Wang, X., Pascual, J. M., De Vivo, D. C., & Putnam, W. C. (2021). Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome. PMC.

- Organomation. (n.d.). What is Solid Phase Extraction (SPE)?.

- Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methylvaleric acid mixture of diastereomers, analytical standard.

- Touboul, D., Roy, S., Donnarieix, A., Rocher, A., Saudemont, A., & Gaudin, M. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. PMC.

- Agilent. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX.

- Sigma-Aldrich. (n.d.). lc-ms of chiral hydroxycarboxylic acids.

- Rakusanova, S., & Cajka, T. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis.

- Higashi, T. (n.d.). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis.

- Santa Cruz Biotechnology. (n.d.). 2-hydroxy-3-methylpentanoic acid.

Sources

- 1. 2-hydroxy-3-methylpentanoic acid | CAS 86540-81-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. uab.edu [uab.edu]

- 3. 2-Hydroxy-3-methylvaleric acid mixture of diastereomers, analytical standard 2-Hydroxy-3-methylpentanoic acid [sigmaaldrich.com]

- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]

- 5. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 6. organomation.com [organomation.com]

- 7. agilent.com [agilent.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Parallel artificial liquid membrane extraction of acidic drugs from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

- 15. weber.hu [weber.hu]

- 16. diverdi.colostate.edu [diverdi.colostate.edu]

- 17. gcms.cz [gcms.cz]

- 18. jfda-online.com [jfda-online.com]

Sample preparation for 2-Hydroxy-3,3-dimethylpentanoic acid analysis

An Application Guide for the Robust Quantitation of 2-Hydroxy-3,3-dimethylpentanoic Acid in Biological Matrices

Abstract

This document provides a comprehensive guide to the sample preparation of 2-Hydroxy-3,3-dimethylpentanoic acid, a substituted α-hydroxy acid, for quantitative analysis in complex biological matrices such as plasma and urine. Recognizing the analytical challenges posed by the analyte's polarity and the interfering nature of biological samples, we present detailed, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are built on foundational principles of protein precipitation, liquid-liquid extraction (LLE), solid-phase extraction (SPE), and chemical derivatization. Beyond procedural steps, this guide explains the scientific rationale behind each choice, empowering researchers, scientists, and drug development professionals to adapt and troubleshoot these methods effectively. We emphasize self-validating systems through the incorporation of internal standards and quality control measures, ensuring data integrity and trustworthiness.

Introduction: The Analytical Challenge

2-Hydroxy-3,3-dimethylpentanoic acid is a small organic molecule characterized by two key functional groups: a carboxylic acid and an α-hydroxyl group.[1] These polar moieties impart high water solubility and low volatility, making direct analysis challenging, especially by Gas Chromatography (GC). Furthermore, when analyzing this compound in biological fluids like plasma or urine, the sample matrix itself presents significant obstacles. Proteins, salts, and a multitude of other endogenous metabolites can interfere with analysis, causing ion suppression in mass spectrometry, contaminating the analytical system, and ultimately compromising data accuracy.[2]

Effective sample preparation is therefore not merely a preliminary step but the most critical determinant of success for accurate and reproducible quantification. The goal is to efficiently isolate the analyte from interfering matrix components, concentrate it to detectable levels, and prepare it in a form compatible with the chosen analytical instrument. This guide details robust protocols designed to achieve these objectives.

Foundational Principles in Sample Preparation

The selection of a sample preparation strategy is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the requirements of the analytical platform.

-

Protein Precipitation (PPT): For protein-rich matrices like plasma or serum, the removal of proteins is the essential first step.[3][4] Proteins can clog chromatographic columns and interfere with MS detector sensitivity.[3] Precipitation is typically achieved by adding a water-miscible organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid), which disrupts the protein's hydration layer, causing it to denature and precipitate out of solution.[3][5]

-

Extraction: The goal of extraction is to selectively isolate the analyte from the remaining matrix components.

-

Liquid-Liquid Extraction (LLE): This technique partitions analytes between two immiscible liquid phases based on their relative solubility.[2] For acidic compounds like 2-Hydroxy-3,3-dimethylpentanoic acid, the aqueous sample is first acidified. This protonates the carboxylic acid group, reducing the molecule's overall polarity and driving its transfer into a nonpolar organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[2][6]

-

Solid-Phase Extraction (SPE): SPE offers a more selective and often more efficient alternative to LLE.[2] For organic acids, strong anion-exchange (SAX) columns are particularly effective.[7][8] At a basic pH, the deprotonated carboxylic acid is retained on the positively charged sorbent while neutral and basic compounds are washed away. The purified analyte is then eluted by changing the pH or increasing the ionic strength of the elution solvent.[7]

-

-

Derivatization: This chemical modification is crucial for GC-MS analysis and can be highly beneficial for LC-MS/MS.

-

For GC-MS: To analyze non-volatile compounds like hydroxy acids, their polar functional groups must be masked.[9][10] Silylation is the most common approach, where active hydrogens on the hydroxyl and carboxyl groups are replaced with a nonpolar trimethylsilyl (TMS) group.[2][11] This reaction, often using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), dramatically increases volatility and thermal stability, making the analyte suitable for GC analysis.[11][12]

-

For LC-MS/MS: While direct analysis is possible, derivatization can significantly enhance sensitivity.[13] Reagents can be chosen to add a permanent positive or negative charge to the molecule, improving its ionization efficiency in the mass spectrometer source.[14]

-

Protocol 1: Quantification by GC-MS

This protocol is the traditional gold standard for organic acid analysis, offering excellent chromatographic resolution and structural confirmation through mass spectral libraries.

Sample Preparation from Human Plasma

This workflow combines protein precipitation, liquid-liquid extraction, and derivatization to yield a clean, concentrated, and volatile sample for GC-MS injection.

dot

Caption: Workflow for GC-MS sample preparation from plasma.

Detailed Steps:

-

Sample Aliquoting: In a clean microcentrifuge tube, add 200 µL of plasma.

-

Internal Standard Spiking: Add an appropriate amount of a structural analog or, ideally, a stable isotope-labeled internal standard (e.g., 2-Hydroxy-3,3-dimethylpentanoic acid-d3). This is critical for correcting for analyte loss during preparation and for variations in instrument response.[9]

-

Protein Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 solvent-to-sample ratio is common and effective).[5][15] Vortex vigorously for 30 seconds.

-

Incubation & Centrifugation: Incubate the mixture at 4°C for 10 minutes to ensure complete protein precipitation. Centrifuge at 10,000 x g for 10 minutes.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new glass tube, being cautious not to disturb the protein pellet.

-

Acidification: Add 10 µL of 6M HCl to acidify the sample to a pH below 2. This ensures the carboxylic acid is fully protonated.[12][16]

-

Liquid-Liquid Extraction: Add 1 mL of high-purity ethyl acetate. Cap the tube and vortex for 2 minutes to facilitate the transfer of the analyte into the organic phase. Centrifuge at 2,000 x g for 5 minutes to separate the layers.

-

Solvent Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new glass tube. Repeat the extraction (step 7) with another 1 mL of ethyl acetate and combine the organic layers to maximize recovery.

-

Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of nitrogen at approximately 50°C.[12] Ensure the sample is completely dry, as residual water will quench the derivatization reagent.

-

Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.[12] Cap the vial tightly and heat at 80°C for 30 minutes.[12] After cooling to room temperature, the sample is ready for injection into the GC-MS.

Sample Preparation from Urine

Urine preparation is more direct as it lacks high concentrations of protein, but requires careful extraction from a salt-saturated environment.

Detailed Steps:

-

Sample Aliquoting: Use a volume of urine normalized to creatinine concentration (e.g., sample equivalent to 1 mg of creatinine) or a fixed volume (e.g., 1 mL).[12] Place in a glass tube.

-

Internal Standard Spiking: Add the internal standard as described for plasma.

-

Acidification & Salting: Add 6 drops of 5M HCl to bring the pH below 2.[11] Add solid sodium chloride until the solution is saturated.[11][16] This "salting out" effect reduces the solubility of the organic analyte in the aqueous phase and improves extraction efficiency.

-

Liquid-Liquid Extraction: Perform LLE twice with ethyl acetate as described in steps 7 and 8 for plasma preparation.

-

Drying & Derivatization: Proceed with evaporation and derivatization as described in steps 9 and 10 for plasma preparation.

Protocol 2: Quantification by LC-MS/MS

LC-MS/MS offers higher throughput and sensitivity and may not require derivatization. This protocol focuses on a streamlined "crash and shoot" method suitable for high-throughput screening.

Sample Preparation from Human Plasma (High-Throughput)

This workflow prioritizes speed and simplicity by using only protein precipitation.

dot

Caption: High-throughput workflow for LC-MS/MS from plasma.

Detailed Steps:

-

Reagent Preparation: Prepare a precipitation solution of ice-cold acetonitrile containing the required concentration of the internal standard.

-

Precipitation: In a 96-well protein precipitation plate or microcentrifuge tubes, add 50 µL of plasma.[15]

-

Solvent Addition: Add 150 µL of the precipitation solution (from step 1) to each well.[15] This combines the internal standard addition and protein precipitation into a single, efficient step.

-

Mixing & Centrifugation: Mix thoroughly (e.g., vortexing for 1 minute).[5] Centrifuge the plate/tubes at 4,000 x g for 10 minutes to pellet the precipitated protein.

-

Supernatant Transfer: Transfer the clear supernatant to a new 96-well plate or autosampler vials.

-

Dilution: Dilute the supernatant 1:1 with the initial LC mobile phase (e.g., water with 0.1% formic acid). This step is crucial to reduce potential solvent effects from the high organic content of the supernatant, ensuring good peak shape.

-

Analysis: The sample is ready for injection into the LC-MS/MS system.

Method Comparison and Considerations

The choice between GC-MS and LC-MS/MS protocols depends on the specific goals of the study.

| Parameter | GC-MS Protocol | LC-MS/MS Protocol (High-Throughput) |

| Throughput | Low to Medium | High |

| Sample Volume | Higher (200-1000 µL) | Lower (50 µL) |

| Selectivity | High (Chromatography + MS) | Very High (Chromatography + MS/MS) |

| Sensitivity | Good to Excellent | Excellent to Superior |

| Labor Intensity | High (multi-step extraction) | Low (primarily PPT) |

| Robustness | Requires careful derivatization | Prone to matrix effects if not optimized |

| Best For | Definitive structural confirmation, metabolic profiling | High-throughput screening, large cohort studies |

Quality Control and Trustworthiness

To ensure the generation of reliable and reproducible data, the following must be integrated into the workflow:

-

Internal Standards: As emphasized, the use of a stable isotope-labeled internal standard is the best practice for correcting analytical variability.[9]

-

Calibration Curve: A calibration curve should be prepared by spiking known concentrations of the analyte and a constant concentration of the internal standard into a surrogate matrix (e.g., stripped serum or PBS) that mimics the biological sample.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range. These should be run at the beginning, middle, and end of each analytical batch to monitor accuracy and precision.

-

Recovery Assessment: The efficiency of the extraction process should be evaluated. This can be done by comparing the analyte signal from a sample spiked before extraction to a sample spiked after extraction. Mean recovery from SPE is often around 84%, while LLE is typically around 77%.[12]

By adhering to these protocols and principles, researchers can confidently and accurately prepare samples for the analysis of 2-Hydroxy-3,3-dimethylpentanoic acid, paving the way for new discoveries in their respective fields.

References

-

Khan, A., et al. (2018). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. [Link]

-

Organomation. (n.d.). GC-MS Sample Preparation. Organomation Blog. [Link]

-

Verhaeghe, B. J., et al. (1988). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry. [Link]

-

Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Phenomenex Resources. [Link]

-

Rabilloud, T. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Chromatography B. [Link]

-

MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet Publication. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Fast, sensitive LC–MS resolution of alpha-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach. Analytical and Bioanalytical Chemistry. [Link]

-

Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Application Note. [Link]

-

Farajzadeh, M. A., et al. (2018). Extraction and derivatization of some short chain fatty acids and their determination in fruit juices and fermented dairy products using gas chromatography. Food Chemistry. [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2024). Fast, sensitive LC-MS resolution of α-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach. Analytical and Bioanalytical Chemistry. [Link]

-

Verhaeghe, B. J., et al. (1988). Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids. Clinical Chemistry. [Link]

-

Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta. [Link]

-

Kim, K. R., et al. (2001). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Journal of Chromatographic Science. [Link]

-

Yore, M. M., et al. (2014). A LC-MS–based workflow for measurement of branched fatty acid esters of hydroxy fatty acids. Nature Protocols. [Link]

-

Sheffield Children's Hospital. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM Document. [Link]

-

Kokotou, M. G., et al. (2020). A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Milk. Molecules. [Link]

-

Han, J., et al. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Analytica Chimica Acta. [Link]

-

Wang, S., et al. (2024). Simultaneous Analysis of Organic Acids, Glycerol and Phenolic Acids in Wines Using Gas Chromatography-Mass Spectrometry. Molecules. [Link]

-

LibreTexts. (2023). Solid-Phase Extraction. Chemistry LibreTexts. [Link]

-

Lee, K., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. [Link]

-

PubChem. (n.d.). 2-hydroxy-3,3-dimethylpentanoic acid. PubChem Database. [Link]

-

Mamer, O. A. (2000). Synthesis and gas chromatography/mass spectrometry analysis of stereoisomers of 2-hydroxy-3-methylpentanoic acid. Methods in Enzymology. [Link]

-

He, L., et al. (2024). Continuous Liquid-Liquid Extraction of Medium-Chain Fatty Acids from Fermentation Broth Using Hollow-Fiber Membranes. Journal of Visualized Experiments. [Link]

-

Zang, Y., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology. [Link]

-

Heathcock, C. H., et al. (1990). (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid. Organic Syntheses. [Link]

-

FooDB. (2011). Showing Compound 2-Hydroxy-3-methylpentanoic acid (FDB021944). FooDB Database. [Link]

-

Husek, P. (2004). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Science. [Link]

-

NIST. (n.d.). Pentanoic acid, 2-hydroxy-3-methyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. PubChemLite - 2-hydroxy-3,3-dimethylpentanoic acid (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 2. organomation.com [organomation.com]

- 3. Protein Precipitation (PPT) Extraction | Phenomenex [phenomenex.com]

- 4. Protein precipitation: A comprehensive guide | Abcam [abcam.com]

- 5. agilent.com [agilent.com]

- 6. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-phase extraction with strong anion-exchange columns for selective isolation and concentration of urinary organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. metbio.net [metbio.net]

- 10. gcms.cz [gcms.cz]

- 11. erndim.org [erndim.org]

- 12. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. scispace.com [scispace.com]

Application Notes and Protocols: Derivatization of 2-Hydroxy-3,3-dimethylpentanoic Acid for Gas Chromatography

Introduction: The Analytical Challenge of 2-Hydroxy-3,3-dimethylpentanoic Acid

2-Hydroxy-3,3-dimethylpentanoic acid is a hydroxycarboxylic acid that presents significant challenges for direct analysis by gas chromatography (GC). Its molecular structure, containing both a polar carboxylic acid group and a hydroxyl group, leads to low volatility and a high propensity for thermal degradation in the hot GC inlet and column.[1][2] These characteristics result in poor chromatographic peak shape, low sensitivity, and unreliable quantification. To overcome these limitations, derivatization is an essential sample preparation step.[1][2]

Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing the active hydrogens on the carboxyl and hydroxyl groups with less polar, more stable moieties.[3][4][5] This guide provides an in-depth exploration of the most effective derivatization strategies for 2-Hydroxy-3,3-dimethylpentanoic acid, focusing on silylation and esterification, to enable robust and reproducible GC and GC-MS analysis.

The Rationale for Derivatization

The primary objectives of derivatizing 2-Hydroxy-3,3-dimethylpentanoic acid are:

-

Increased Volatility: By masking the polar -COOH and -OH groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.[1][4][5]

-

Enhanced Thermal Stability: The resulting derivatives are less prone to decomposition at the high temperatures required for GC analysis, ensuring the integrity of the analyte as it passes through the system.[2][3]

-

Improved Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, which improves resolution from other components in the sample matrix and enhances the accuracy of quantification.[6]

-

Enhanced Mass Spectrometric Identification: For GC-MS analysis, derivatization can produce characteristic fragmentation patterns that aid in structural elucidation and confirmation of the analyte's identity.[7]

Silylation: A Versatile and Powerful Derivatization Technique

Silylation is one of the most widely used derivatization methods in GC, involving the replacement of active hydrogens with a trimethylsilyl (TMS) group.[3][5][8] For 2-Hydroxy-3,3-dimethylpentanoic acid, both the carboxylic acid and hydroxyl protons will be replaced.

Mechanism of Silylation

The reaction proceeds via a nucleophilic attack of the oxygen atom (from the hydroxyl or carboxyl group) on the silicon atom of the silylating reagent, with the concurrent departure of a leaving group. The reaction is often catalyzed by a small amount of a stronger silylating agent or a base.

Common Silylating Reagents

A variety of silylating reagents are available, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being among the most effective and commonly used for hydroxy acids.[9][10]

| Reagent | Key Characteristics |

| MSTFA | Highly volatile byproducts, making it ideal for trace analysis as byproducts do not interfere with early eluting peaks. It is a powerful silylating agent suitable for both hydroxyl and carboxyl groups.[9][11] |

| BSTFA | A very strong and versatile silylating agent. Often used with a catalyst like trimethylchlorosilane (TMCS) to enhance its reactivity, especially for hindered hydroxyl groups.[2][10][12] |

| MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are significantly more stable to hydrolysis than TMS derivatives. This can be advantageous for complex sample matrices or when delayed analysis is necessary.[2][12] |

Detailed Protocol: Silylation with MSTFA

This protocol provides a robust method for the derivatization of 2-Hydroxy-3,3-dimethylpentanoic acid using MSTFA.

Materials:

-

2-Hydroxy-3,3-dimethylpentanoic acid standard or sample extract

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

-

Pyridine (anhydrous)

-

Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps

-

Heating block or oven

-

Nitrogen evaporator

-

GC-grade solvent (e.g., hexane, ethyl acetate)

Protocol:

-

Sample Preparation: Accurately weigh or pipette a known amount of the sample containing 2-Hydroxy-3,3-dimethylpentanoic acid into a reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen, as silylating reagents are highly sensitive to moisture.[13]

-

Reagent Addition: Add 100 µL of anhydrous pyridine to the dried sample, followed by 100 µL of MSTFA. The pyridine acts as a catalyst and aids in dissolving the analyte.

-

Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[14][15]

-

Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample with a suitable GC-grade solvent to an appropriate concentration for GC analysis.

-

Analysis: The derivatized sample is now ready for injection into the GC or GC-MS system.

Workflow for Silylation of 2-Hydroxy-3,3-dimethylpentanoic Acid

Caption: Silylation workflow for 2-Hydroxy-3,3-dimethylpentanoic acid.

Esterification: A Targeted Approach for the Carboxyl Group

Esterification is another effective derivatization strategy, specifically targeting the carboxylic acid group. For 2-Hydroxy-3,3-dimethylpentanoic acid, this would typically be followed by silylation of the hydroxyl group in a two-step process, or a single-step reaction that derivatizes both functionalities. A common approach for esterification is the use of diazomethane or an alcohol with an acid catalyst.

Esterification with Diazomethane

Diazomethane (CH₂N₂) is a highly efficient reagent for converting carboxylic acids to their corresponding methyl esters under mild conditions.[16][17]

Mechanism: The carboxylic acid protonates diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile in an Sₙ2 reaction, displacing nitrogen gas to form the methyl ester.[17][18]

Caution: Diazomethane is highly toxic and potentially explosive. It should only be handled by experienced personnel in a well-ventilated fume hood using appropriate safety precautions, including specialized glassware.[16][17]

Detailed Protocol: Two-Step Esterification and Silylation

This protocol first converts the carboxylic acid to a methyl ester, followed by silylation of the hydroxyl group.

Materials:

-

2-Hydroxy-3,3-dimethylpentanoic acid standard or sample extract

-

Diazomethane solution (in diethyl ether)

-

MSTFA

-

Pyridine (anhydrous)

-

Reaction vials with PTFE-lined caps

-

Heating block

-

Nitrogen evaporator

Protocol:

Step 1: Esterification

-

Sample Preparation: Place the dried sample of 2-Hydroxy-3,3-dimethylpentanoic acid in a reaction vial.

-

Reaction: Add a freshly prepared solution of diazomethane in diethyl ether dropwise until a faint yellow color persists, indicating a slight excess of diazomethane. Allow the reaction to proceed at room temperature for 10-15 minutes.

-

Quenching and Evaporation: Carefully add a few drops of acetic acid to quench any remaining diazomethane. Evaporate the solvent under a gentle stream of nitrogen.

Step 2: Silylation

-

Reagent Addition: To the dried methyl ester, add 100 µL of anhydrous pyridine and 100 µL of MSTFA.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: Cool to room temperature and inject into the GC or GC-MS.

Workflow for Two-Step Derivatization

Caption: Two-step derivatization workflow.

Chiral Derivatization for Enantiomeric Separation

If the stereochemistry of 2-Hydroxy-3,3-dimethylpentanoic acid is of interest, chiral derivatization can be employed to separate the enantiomers on a standard achiral GC column. This involves reacting the analyte with a chiral derivatizing agent (CDA) to form diastereomers, which have different physical properties and can be chromatographically resolved.[19]

Chiral Derivatizing Agents

A common CDA for hydroxy acids is (R)-(-)- or (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). This reagent will react with the hydroxyl group of 2-Hydroxy-3,3-dimethylpentanoic acid to form diastereomeric esters.

Considerations for Chiral Analysis

-

The carboxylic acid group should first be protected, typically by esterification, to prevent it from reacting with the CDA.

-

The choice of the CDA enantiomer ((R) or (S)) will determine the elution order of the resulting diastereomers.

-

It is crucial to ensure that the CDA is of high enantiomeric purity to avoid inaccurate quantification of the analyte's enantiomers.

Method Validation and Quality Control

To ensure the trustworthiness of the analytical results, the chosen derivatization method should be validated. Key validation parameters include:

-

Derivatization Efficiency: Assess the completeness of the reaction by analyzing samples with varying amounts of derivatizing reagent and reaction times. The goal is to achieve a consistent and complete derivatization.

-

Linearity and Range: Establish the concentration range over which the derivatized analyte gives a linear response.

-

Precision and Accuracy: Determine the repeatability and reproducibility of the entire analytical method, including the derivatization step.

-

Stability of Derivatives: Evaluate the stability of the derivatized analyte over time under different storage conditions.

-

Use of an Internal Standard: Incorporate a structurally similar internal standard that undergoes the same derivatization process to correct for variations in sample preparation and injection volume.

Troubleshooting Common Derivatization Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor or no derivatization | Presence of moisture in the sample or reagents. Insufficient amount of derivatizing reagent. Insufficient reaction time or temperature. | Ensure complete dryness of the sample. Use anhydrous solvents and fresh reagents. Increase the amount of reagent and/or optimize reaction conditions.[15] |

| Multiple peaks for the analyte | Incomplete derivatization. Formation of multiple derivatives (e.g., enol-TMS esters if ketones are present). | Optimize reaction conditions for complete derivatization.[15] For carbonyl-containing compounds, consider a two-step methoximation-silylation procedure.[13] |

| Peak tailing | Adsorption of underivatized analyte in the GC system. | Ensure complete derivatization. Check the inertness of the GC liner and column. |

| Ghost peaks | Contamination from previous injections or the derivatization reagents. | Run solvent blanks. Ensure high purity of reagents and solvents. |

Conclusion

The successful gas chromatographic analysis of 2-Hydroxy-3,3-dimethylpentanoic acid is critically dependent on proper derivatization. Silylation with reagents such as MSTFA offers a robust and straightforward single-step method for derivatizing both the hydroxyl and carboxylic acid functionalities. For more complex applications, such as chiral analysis, a multi-step approach involving esterification followed by reaction with a chiral derivatizing agent may be necessary. By carefully selecting the appropriate derivatization strategy and validating the method, researchers can achieve reliable and accurate quantification of this challenging analyte by GC and GC-MS.

References

- Acids: Derivatization for GC Analysis. (n.d.).

- Diazomethane (CH2N2) - Master Organic Chemistry. (2025, June 22).

- Silylation Derivatization Reagent, MSTFA (N-Methyl-N-Trimethylsilyltrifluoroacetamide), 10x1 g Vials, 10-pk. - Restek. (n.d.).

- Carboxylic Acids to Methylesters: Alkylation using Diazomethane - Moodle. (n.d.).

- MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification. (n.d.).

- Derivatization of Drug Substances with MSTFA - Sigma-Aldrich. (n.d.).

- Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. (n.d.).

- N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization, LiChropur™, ≥98.5% (Sigma) - LabMal. (n.d.).

- 21.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2020, May 30).

- 19.7: Methyl Ester Synthesis Using Diazomethane - Chemistry LibreTexts. (2019, September 3).

- GC Derivatization Reagents - Tokyo Chemical Industry. (n.d.).

- Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect | Organic Letters - ACS Publications. (2017, October 5).

- silylation overview.pdf. (n.d.).

- Derivatization reagents for GC - Chromatography - macherey-nagel. (n.d.).

- Trimethylsilyl group - Wikipedia. (n.d.).

- Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum - PubMed. (n.d.).

- Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions | Energy & Fuels - ACS Publications. (2024, June 10).

- A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed. (n.d.).

- Macherey-Nagel Derivatization Reagents for GC Brochure - MZ-Analysentechnik. (n.d.).

- Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry - LIPID MAPS. (2011, November 15).

- Global Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Tandem Mass Spectrometry Reveals Species-Specific Enrichment in Echinoderms - ACS Publications. (2023, October 20).

- Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). - Children's Mercy Kansas City Scholarly Works. (n.d.).

- Method for the esterification of carboxylic acids in gas chromatographic analysis - Sci-Hub. (n.d.).

- Bulletin 909A Guide to Derivatization Reagents for GC. (n.d.).

- Chemical ionization mass spectrometry of trimethylsilylated carbohydrates and organic acids retained in uremic serum - Pure. (1979, January 1).

- Recent advances in doping analysis (4). Sport und Buch Strauß, Köln, (1997) 247-252. (n.d.).

- Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated... | Download Scientific Diagram - ResearchGate. (n.d.).

- 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed. (n.d.).

- The Principle of Silylation: An In-depth Technical Guide to Derivatization using BSTFA-TMCS - Benchchem. (n.d.).

- Preparation of TMS Derivatives for GC/MS - CalTech GPS. (n.d.).

- LC-MS/MS for the Diagnosis of Organic Acidemias | Encyclopedia MDPI. (2021, December 6).

- Esterification of Carboxylic Acids with - Organic Syntheses Procedure. (n.d.).

- Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. (n.d.).

- Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter - MDPI. (2020, November 12).

- Solid Phase Extraction - Principe of SPE - Interchim. (n.d.).

- GC Derivatization. (n.d.).

- Why can't I get linearity with silylation of hydroxy acids with BSTFA? | ResearchGate. (2022, April 25).

- (PDF) Derivatization reactions and reagents for gas chromatography analysis. (n.d.).

- Derivatization Methods in GC and GC/MS. (n.d.).

- Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC. (2023, March 13).

- Chiral derivatization coupled with liquid chromatography/mass spectrometry for determining ketone metabolites of hydroxybutyrate enantiomers. (2017, April 27).

- Chiral derivatizing agent - Wikipedia. (n.d.).

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. mn-net.com [mn-net.com]

- 3. restek.com [restek.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. gcms.cz [gcms.cz]

- 6. researchgate.net [researchgate.net]

- 7. weber.hu [weber.hu]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. Derivatization reagents for GC, silylation, MSTFA, 5 × 10 mL | Phoenix Scientific Co., Ltd. [phoenix-sci.com]

- 12. cms.mz-at.de [cms.mz-at.de]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Carboxylic Acids to Methylesters: Alkylation using Diazomethane [moodle.tau.ac.il]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

Solid-phase extraction techniques for hydroxy pentanoic acids

Application Note: Advanced Solid-Phase Extraction Strategies for Hydroxy Pentanoic Acids in Biological Matrices

Executive Summary & Scientific Scope